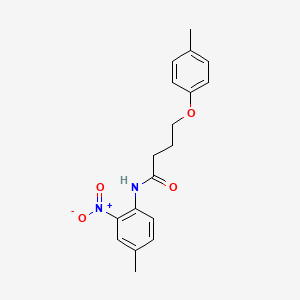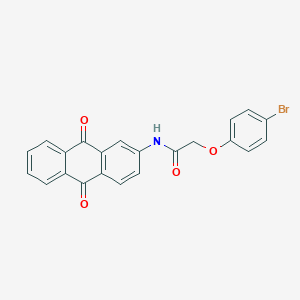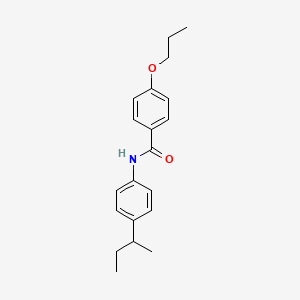
N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. MNPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MNPA has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
MNPA has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. MNPA has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in cells. MNPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MNPA has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. MNPA is also relatively inexpensive compared to other compounds with similar properties. However, MNPA has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for research on MNPA. One area of interest is the development of new drugs based on MNPA for the treatment of inflammatory diseases and cancer. Another area of interest is the synthesis of new materials using MNPA as a building block, which may have applications in electronics and energy storage. Additionally, further research is needed to fully understand the mechanism of action of MNPA and its potential toxicity.
Méthodes De Synthèse
MNPA can be synthesized through a multi-step process involving the reaction between 4-methyl-2-nitroaniline and 4-methylphenol, followed by the reaction of the intermediate product with butanoyl chloride. The final product is obtained through purification and isolation steps. The synthesis of MNPA is a complex process that requires expertise and careful handling of chemicals.
Applications De Recherche Scientifique
MNPA has been studied extensively for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, MNPA has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In materials science, MNPA has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, MNPA has been studied for its potential use in the remediation of contaminated soil and water.
Propriétés
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-13-5-8-15(9-6-13)24-11-3-4-18(21)19-16-10-7-14(2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAAYEGQOYENCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4983313.png)

![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride](/img/structure/B4983325.png)
![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4983350.png)

![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)

![6-methyl-N-[4-(1-pyrrolidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4983371.png)


![1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone](/img/structure/B4983398.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4983401.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4983415.png)